molecular formula C5H6F2O B3010034 (1S,3R)-2,2-Difluoro-3-methylcyclopropane-1-carbaldehyde CAS No. 2291041-79-5

(1S,3R)-2,2-Difluoro-3-methylcyclopropane-1-carbaldehyde

Cat. No.: B3010034
CAS No.: 2291041-79-5
M. Wt: 120.099
InChI Key: CHYDIGUVIDMKNS-QWWZWVQMSA-N
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Description

(1S,3R)-2,2-Difluoro-3-methylcyclopropane-1-carbaldehyde is a chiral compound with a unique structure characterized by a cyclopropane ring substituted with two fluorine atoms and a methyl group

Properties

IUPAC Name

(1S,3R)-2,2-difluoro-3-methylcyclopropane-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2O/c1-3-4(2-8)5(3,6)7/h2-4H,1H3/t3-,4-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYDIGUVIDMKNS-QWWZWVQMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C1(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](C1(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-2,2-Difluoro-3-methylcyclopropane-1-carbaldehyde typically involves the cyclopropanation of suitable precursors. One efficient method involves the reaction of a difluorocarbene with an appropriate alkene under controlled conditions. The reaction is often carried out in the presence of a strong base, such as sodium hydroxide, and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of chiral catalysts can ensure the production of the desired enantiomer with high enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-2,2-Difluoro-3-methylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopropane derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (1S,3R)-2,2-Difluoro-3-methylcyclopropane-1-carbaldehyde serves as a building block for synthesizing more complex molecules. It can undergo various chemical reactions, including:

  • Oxidation : Transforming the aldehyde group into carboxylic acids.
  • Reduction : Converting the aldehyde to alcohols.
  • Substitution : Replacing fluorine atoms with other nucleophiles.

These reactions are crucial for developing new compounds with desired properties.

Biology and Medicine

The compound is explored for its potential as a precursor to biologically active molecules. The incorporation of fluorine can enhance metabolic stability and bioavailability in pharmaceuticals. Research indicates that compounds containing fluorine often exhibit improved binding affinity to biological targets, making them attractive candidates in drug discovery.

Industry

In industrial applications, this compound is utilized in the production of agrochemicals and specialty chemicals. Its stability and reactivity allow it to be used in synthesizing pesticides and herbicides.

Case Studies

Case Study 1: Drug Discovery
A study investigated the use of this compound in synthesizing novel antiviral agents. The compound was modified to create derivatives that showed enhanced activity against viral infections due to improved binding interactions with viral proteins.

Case Study 2: Agrochemical Development
Research focused on the application of this compound in developing new herbicides. The study demonstrated that derivatives of this compound exhibited significant herbicidal activity while minimizing environmental impact compared to existing products.

Mechanism of Action

The mechanism of action of (1S,3R)-2,2-Difluoro-3-methylcyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The presence of fluorine atoms can enhance its binding affinity and selectivity towards these targets .

Biological Activity

(1S,3R)-2,2-Difluoro-3-methylcyclopropane-1-carbaldehyde is a chiral compound characterized by a cyclopropane ring with two fluorine substituents and a methyl group. This compound has garnered attention in the fields of medicinal chemistry and drug development due to its unique structural properties that may enhance biological activity. This article explores the biological activity, synthesis, and potential applications of this compound based on diverse research findings.

  • IUPAC Name : this compound
  • CAS Number : 2291041-79-5
  • Molecular Formula : C5H6F2O
  • Molecular Weight : 120.10 g/mol

Synthesis

The synthesis of this compound typically involves the cyclopropanation of suitable precursors using difluorocarbene. The reaction is often performed in the presence of strong bases and organic solvents, optimizing conditions to achieve high yields and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The fluorine atoms enhance the compound's metabolic stability and bioavailability, making it a promising candidate for drug development. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects against various diseases.
  • Receptor Interaction : It may interact with cellular receptors, influencing signaling pathways that regulate physiological functions.

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds related to this compound:

  • Antimicrobial Activity : Research has shown that derivatives of fluorinated cyclopropanes exhibit significant antimicrobial properties. For example, compounds with similar structures demonstrated potent inhibitory effects against bacterial strains .
  • Anticancer Properties : Some studies suggest that fluorinated compounds can induce apoptosis in cancer cells through mitochondrial pathways. This suggests that this compound could be explored for anticancer applications .
  • Anti-inflammatory Effects : Compounds containing difluoromethyl groups have been noted for their ability to modulate inflammatory responses by inhibiting lipoxygenases (LOXs), which are key enzymes in inflammatory processes .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition against bacteria
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryModulation of LOX activity

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